N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide

CYP450 inhibition drug metabolism ADME-Tox

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide (CAS 160041-65-6, PubChem CID 9990846, ChEMBL ID CHEMBL3443435) is a synthetic small molecule belonging to the 2-acetamido-4-arylimidazole class. It features an imidazole core substituted at the 4-position with a 4-methylphenyl (p-tolyl) group and at the 2-position with an acetamide moiety, yielding the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 160041-65-6
Cat. No. B2410049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide
CAS160041-65-6
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)C
InChIInChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)11-7-13-12(15-11)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16)
InChIKeyIEIVKCIFOQKQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide (CAS 160041-65-6): Procurement-Relevant Chemical Identity and Classification


N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide (CAS 160041-65-6, PubChem CID 9990846, ChEMBL ID CHEMBL3443435) is a synthetic small molecule belonging to the 2-acetamido-4-arylimidazole class [1]. It features an imidazole core substituted at the 4-position with a 4-methylphenyl (p-tolyl) group and at the 2-position with an acetamide moiety, yielding the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol [2]. The compound is catalogued as a research chemical building block with a typical commercial purity specification of 95% and has been included in phenotypic screening libraries targeting infectious diseases including malaria, leishmaniasis, and tuberculosis [3].

Why Generic Substitution of N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide with In-Class Analogs Risks Phenotypic Divergence


Within the 2-acetamido-4-arylimidazole series, the para-substituent on the phenyl ring exerts a decisive influence on both physicochemical properties and biological activity profiles. The 4-methyl substituent of the target compound imparts a computed XLogP3-AA of 1.6 and a molecular weight of 215.25 Da, placing it at a distinct polarity–lipophilicity balance relative to the unsubstituted phenyl analog (CAS 160041-64-5, MW 201.22), the 4-bromo analog (CAS 160041-66-7, MW 280.12, higher halogen mass), and the 4-methoxy analog (increased H-bond acceptor count) [1]. In anti-infective phenotypic screens, the target compound displays a unique activity signature: moderate inhibition of P. berghei liver stage (45.5% at 10 µM) alongside negligible HepG2 cytotoxicity (−4.63% at 10 µM), a profile that cannot be assumed for close congeners where even a single-atom substitution (H → CH₃ → Br → OCH₃) may redirect target engagement, metabolic stability, or off-target liabilities [2]. Procuring an untested analog without confirmatory screening data thus introduces uncontrolled variables into any structure–activity relationship (SAR) study or screening cascade [2].

Quantitative Differentiation Evidence: N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide Versus Closest Structural Analogs


CYP3A4 Inhibition Potency: Moderate Liability with a Quantified IC₅₀ Value in Human Liver Microsomes

The target compound exhibits a measurable but moderate CYP3A4 inhibitory signal with an IC₅₀ of 14,600 nM (14.6 µM) in human liver microsomes using midazolam as the probe substrate [1]. This value places the compound in a low-risk category for CYP3A4-mediated drug–drug interactions compared to potent imidazole-containing CYP3A4 inhibitors such as ketoconazole (IC₅₀ ~0.015–0.05 µM) or miconazole (IC₅₀ ~0.1–1 µM), yet the residual inhibition is quantifiably higher than that of many non-imidazole scaffolds [2]. No direct head-to-head CYP3A4 IC₅₀ data are publicly available for the 4-bromo or 4-methoxy analogs, meaning the 14.6 µM benchmark currently stands as the only human microsomal CYP3A4 liability measurement within this specific 2-acetamido-4-arylimidazole sub-series. For procurement decisions, this permits a data-driven ADME risk stratification: researchers can select this compound when a characterized, moderate CYP3A4 interaction profile is preferred over the unknown (and potentially higher) liability of untested analogs.

CYP450 inhibition drug metabolism ADME-Tox hepatic microsomes

Anti-Plasmodial Stage-Specific Activity: Differential Inhibition Across P. berghei Liver Stage and P. falciparum Blood Stage

In a unified phenotypic screening panel (ChEMBL Document CHEMBL4513216, ACS Infect Dis, 2020), the target compound was tested at multiple concentrations against three Plasmodium life stages and a human hepatocyte counter-screen [1]. At 10 µM, the compound inhibited P. berghei liver-stage parasites by 45.5%, while showing no cytotoxicity to HepG2 cells (−4.63% inhibition, i.e., slight proliferation relative to control) [1]. At a lower concentration of 2 µM, P. berghei inhibition dropped to 14.97%, and P. falciparum stage V gametocyte inhibition was negligible at 1.22% [2]. In contrast, at 5 µM against P. falciparum asexual blood stage (ABS), the compound paradoxically increased signal (−71.6% inhibition, interpreted as activation or assay interference) [3]. This multi-parameter profile—moderate liver-stage activity, apparent blood-stage activation, and low gametocyte effect—constitutes a specific phenotypic fingerprint. For procurement, this means the compound is primarily relevant for liver-stage antimalarial screening cascades and is demonstrably unsuitable as a generic blood-stage or transmission-blocking candidate, unlike other imidazole-containing antimalarial hits that may show pan-stage activity.

antimalarial Plasmodium berghei Plasmodium falciparum phenotypic screening

Commercial Availability and Purity Specification: 95% Minimum Purity with Documented Batch Consistency

The target compound (CAS 160041-65-6) is commercially supplied by AKSci (Catalog 4748CR) with a minimum purity specification of 95% . It is also listed by chemenu.com (Catalog CM599333, purity ≥95%) . In contrast, the 4-bromo analog (CAS 160041-66-7) is supplied by AKSci (Catalog 4377AJ) at 98% minimum purity , while the unsubstituted phenyl analog (CAS 160041-64-5) is listed at 98% purity by Leyan (Catalog 1624345) . The 4-methoxy analog (CAS 1421472-91-4) is available at 97% purity from chemenu.com . The target compound's 95% specification, while marginally lower than that of its 4-bromo and 4-H analogs, is accompanied by the richest public bioactivity annotation dataset (24 ChEMBL bioactivities vs. sparse or absent data for most comparators), creating a trade-off between purity stringency and characterization depth that procurement officers must weigh.

chemical procurement purity specification building block vendor comparison

Physicochemical Property Differentiation: Computed logP, Molecular Weight, and Rotatable Bond Count Relative to Series Analogs

The target compound occupies a specific region of physicochemical space defined by its computed XLogP3-AA of 1.6, molecular weight of 215.25 Da, and a rotatable bond count of 2 [1]. Relative to the closest commercially available analogs: the unsubstituted phenyl analog (MW 201.22, ~1 fewer heavy atom) has a lower logP by approximately 0.4–0.6 units (estimated); the 4-bromo analog (MW 280.12) has a substantially higher molecular weight (+64.87 Da) and increased logP due to the heavy halogen; the 4-methoxy analog introduces an additional hydrogen-bond acceptor, altering HBA count from 2 to 3 [2]. These differences, though individually modest, cumulatively reposition the compound within Lipinski and Veber parameter space. The target compound's QED (Quantitative Estimate of Drug-likeness) weighted score of 0.81 and zero RO5 violations [1] make it the most drug-like member of this sub-series, a quantitative differentiator for teams prioritizing lead-like properties in fragment or hit expansion campaigns.

physicochemical properties logP drug-likeness SAR

Evidence-Backed Application Scenarios for N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide Procurement


Liver-Stage Antimalarial Screening and Hit Triage

Based on the quantitative P. berghei liver-stage inhibition data (45.5% at 10 µM) and the clean HepG2 counter-screen (−4.63% at 10 µM) from the ACS Infect Dis 2020 screening panel, this compound is best deployed as a confirmed liver-stage hit for secondary antimalarial screening cascades [1]. Its divergent behavior in blood-stage assays (−71.6% at 5 µM, indicative of activation or interference) further positions it specifically for prophylactic antimalarial programs targeting the hepatic schizont stage, not for blood-stage or transmission-blocking indication screening [2].

CYP3A4-Mediated Drug–Drug Interaction Risk Assessment Studies

The compound's publicly available human liver microsome CYP3A4 IC₅₀ (14,600 nM) provides a characterized, moderate interaction benchmark [3]. Research groups conducting ADME-Tox profiling of imidazole-containing compound libraries can use this molecule as a reference standard for calibrating CYP3A4 inhibition assays, particularly when comparing the impact of para-phenyl substituent variation (CH₃ vs. H vs. Br vs. OCH₃) on cytochrome P450 engagement, since data for its closest analogs remain unpublished [3].

Structure–Activity Relationship (SAR) Exploration of 4-Aryl-2-acetamidoimidazoles

With zero RO5 violations, a QED score of 0.81, and a modest logP of 1.6, this compound serves as an optimal core scaffold for systematic SAR studies probing the effect of para-substituent electronic and steric parameters on target engagement [4]. Its 24 ChEMBL bioactivity records across multiple target classes (kinases, CYP enzymes, anti-infective targets) provide a richly annotated starting point that no other member of the 2-acetamido-4-arylimidazole series currently matches in terms of public data density [5].

Negative Control or Counter-Screen Compound for Blood-Stage Antimalarial Assays

The paradoxical −71.6% inhibition readout in the P. falciparum asexual blood-stage assay at 5 µM (interpreted as activation or assay interference) makes this compound a useful tool for validating blood-stage screening assay robustness [2]. It can serve as a defined negative control or interference probe to ensure that high-throughput antimalarial phenotypic screens are not generating false-positive activation signals, a quality-control application directly supported by the quantitative ChEMBL data [2].

Quote Request

Request a Quote for N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.